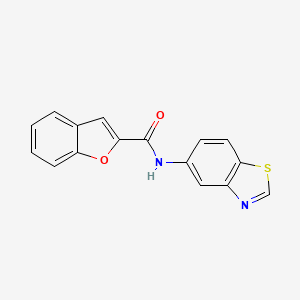

N-(1,3-benzothiazol-5-yl)-1-benzofuran-2-carboxamide

CAS No.: 952877-64-4

Cat. No.: VC4156722

Molecular Formula: C16H10N2O2S

Molecular Weight: 294.33

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 952877-64-4 |

|---|---|

| Molecular Formula | C16H10N2O2S |

| Molecular Weight | 294.33 |

| IUPAC Name | N-(1,3-benzothiazol-5-yl)-1-benzofuran-2-carboxamide |

| Standard InChI | InChI=1S/C16H10N2O2S/c19-16(14-7-10-3-1-2-4-13(10)20-14)18-11-5-6-15-12(8-11)17-9-21-15/h1-9H,(H,18,19) |

| Standard InChI Key | VKKIXZDPZGQCNL-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC4=C(C=C3)SC=N4 |

Introduction

N-(1,3-benzothiazol-5-yl)-1-benzofuran-2-carboxamide is a synthetic organic compound characterized by the presence of a benzothiazole group attached to a benzofuran carboxamide moiety. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development targeting antimicrobial, antifungal, and anticancer activities.

Synthesis of N-(1,3-benzothiazol-5-yl)-1-benzofuran-2-carboxamide

The synthesis typically involves:

-

Formation of the benzothiazole ring: Starting with ortho-amino thiophenols and reacting them with aldehydes or acids under oxidative conditions.

-

Benzofuran carboxylic acid preparation: Synthesized through cyclization reactions involving phenolic compounds and α-halocarbonyls.

-

Amide bond formation: The carboxylic acid derivative reacts with an amine-containing benzothiazole using coupling agents like EDCI or DCC.

This multi-step process ensures high specificity and yield of the target compound.

Antimicrobial Activity

Studies on benzothiazole and benzofuran derivatives have demonstrated significant antimicrobial properties. These compounds inhibit bacterial growth by targeting essential enzymes or disrupting cell wall synthesis. For example:

-

Benzothiazoles are effective against Staphylococcus aureus and Escherichia coli.

-

Benzofuran derivatives have shown activity against fungal strains like Candida albicans.

Anticancer Potential

The benzothiazole moiety has been explored as a pharmacophore for anticancer agents due to its ability to interact with DNA and inhibit topoisomerases. Similarly, benzofurans have been linked to apoptosis induction in cancer cells.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume